molecular formula C20H23NO4 B11138349 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide

Cat. No.: B11138349
M. Wt: 341.4 g/mol
InChI Key: QXTMCJBWJIWNHB-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic amide derivative characterized by two distinct aromatic moieties: a 2,3-dihydrobenzofuran ring and a 3,4-dimethoxybenzyl group linked via a propanamide backbone.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C20H23NO4/c1-23-18-7-4-15(12-19(18)24-2)13-21-20(22)8-5-14-3-6-17-16(11-14)9-10-25-17/h3-4,6-7,11-12H,5,8-10,13H2,1-2H3,(H,21,22)

InChI Key

QXTMCJBWJIWNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC2=CC3=C(C=C2)OCC3)OC

Origin of Product

United States

Biological Activity

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic derivative belonging to the class of benzofuran compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : 299.38 g/mol
  • IUPAC Name : 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Research indicates that compounds with benzofuran structures often interact with various neurotransmitter systems. Specifically, studies have shown that derivatives of 2,3-dihydro-1-benzofuran can act as selective agonists for cannabinoid receptor type 2 (CB2), which is predominantly involved in immune responses and pain modulation without the psychoactive effects associated with CB1 receptor activation .

Pharmacological Effects

  • Analgesic Properties :
    • In preclinical models, the compound demonstrated significant analgesic effects in neuropathic pain models. It was effective in reducing pain behaviors in rats subjected to spinal nerve ligation and paclitaxel-induced neuropathy without impairing locomotor function .
  • Anti-inflammatory Activity :
    • The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects :
    • Similar compounds have been reported to exhibit neuroprotective properties by scavenging free radicals and inhibiting lipid peroxidation, suggesting that this compound may also provide neuroprotection under conditions of oxidative stress .

Study 1: Neuropathic Pain Model

In a study investigating the analgesic effects of various benzofuran derivatives, the specific compound was administered to male Sprague Dawley rats. The results indicated that it significantly reduced mechanical allodynia compared to control groups treated with vehicle solutions. The effects were reversed by CB2 antagonists, confirming the receptor's involvement in mediating these analgesic effects .

Study 2: Inflammatory Response

Another research effort focused on the anti-inflammatory properties of similar benzofuran compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro and reduce edema in animal models of inflammation .

Data Table

PropertyValue
Molecular Weight299.38 g/mol
Analgesic ActivitySignificant reduction in pain
Anti-inflammatory ActivityInhibition of cytokines
Neuroprotective ActivityScavenging free radicals

Comparison with Similar Compounds

Structural and Functional Comparison with Propanamide Derivatives

Key Analogs: Propanil and Fenoxacrim

Propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) are propanamide-based herbicides . The target compound differs structurally in its aromatic substituents:

  • Electron Effects: Propanil’s 3,4-dichlorophenyl group has electron-withdrawing Cl atoms, which may reduce solubility but enhance electrophilic interactions.
  • Backbone Flexibility : The dihydrobenzofuran ring in the target compound introduces conformational rigidity compared to propanil’s flexible propanamide chain, which could affect molecular recognition in biological systems.
Compound Name Key Substituents Application Reference
Propanil 3,4-dichlorophenyl Herbicide
Target Compound 2,3-dihydrobenzofuran, 3,4-dimethoxybenzyl Undetermined (structural analog)

Comparison with Hydroxamic Acid Antioxidants

Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (), are known for antioxidant activity via radical scavenging (e.g., DPPH assays) . While the target compound lacks the hydroxamic acid (-CONHOH) group critical for metal chelation and radical neutralization, its amide bond and aromatic systems may still confer mild antioxidant properties. Structural differences include:

  • Functional Groups : Hydroxamic acids’ -NHOH moiety enables redox activity, whereas the target’s amide group (-CONH-) is less reactive.
  • Aromatic Systems : The dihydrobenzofuran and dimethoxybenzyl groups in the target compound may offer alternative radical stabilization pathways compared to the chlorophenyl rings in hydroxamic acids.

Comparison with Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide backbone with the target compound but features a 3-methylbenzoyl group and an N,O-bidentate directing group for metal catalysis . Key contrasts include:

  • Substituent Effects : The target’s dimethoxybenzyl group may enhance lipophilicity and π-stacking compared to the methyl and hydroxy groups in the benzamide derivative.
  • Applications : The benzamide’s directing group enables C–H functionalization in catalysis, whereas the target’s dihydrobenzofuran moiety could favor interactions with biological targets (e.g., enzymes or receptors).

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